

# Cross-resistance analysis between Xeruborbactam and avibactam

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# Cross-Resistance Analysis: Xeruborbactam vs. Avibactam

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. Beta-lactamase inhibitors (BLIs) are a cornerstone of our defense, developed to counteract the primary mechanism of resistance to beta-lactam antibiotics. Avibactam, a diazabicyclooctane (DBO) inhibitor, has been a valuable clinical tool, but the rise of resistance necessitates the development of novel agents. Xeruborbactam, a cyclic boronate inhibitor, represents a next-generation BLI with a broader spectrum of activity. This guide provides a detailed comparison of the cross-resistance profiles of Xeruborbactam and avibactam, supported by experimental data and methodologies to aid researchers in their ongoing efforts to combat antimicrobial resistance.

# **Comparative In Vitro Activity**

The in vitro efficacy of Xeruborbactam and avibactam, typically in combination with a partner beta-lactam, is a critical measure of their potential clinical utility. The following tables summarize the minimum inhibitory concentrations (MICs) of these combinations against a range of carbapenem-resistant Enterobacterales (CRE) and other challenging pathogens.



Table 1: Comparative Activity of Meropenem-Xeruborbactam vs. Ceftazidime-Avibactam and Other Comparators against Carbapenem-Resistant Enterobacterales (CRE)

Organism/Enz yme Type	Meropenem- Xeruborbacta m (MIC90, µg/mL)	Ceftazidime- Avibactam (MIC90, µg/mL)	Meropenem- Vaborbactam (MIC90, μg/mL)	Imipenem- Relebactam (MIC90, μg/mL)
All CRE	1	>32	2	2
MBL-producing CRE	1	>32	>32	>32
MBL-negative CRE	0.125	2	0.5	1
KPC-producing	0.125	1	0.5	1
OXA-48-like- producing	0.5	2	2	2

Data sourced from studies on recent clinical isolates of carbapenem-resistant Enterobacterales.[1][2][3]

Table 2: Activity of Meropenem-Xeruborbactam against Ceftazidime-Avibactam-Resistant Enterobacterales

Organism	Resistance Mechanism to Ceftazidime- Avibactam	Meropenem- Xeruborbactam Susceptibility (%)	Meropenem- Vaborbactam Susceptibility (%)
Klebsiella pneumoniae	KPC-3 variants	100%	95%
Various CRE	KPC-2, KPC-3, porin mutations	Not specified	95%



Data from studies evaluating isolates with defined resistance mechanisms to ceftazidime-avibactam.[4][5]

## **Mechanisms of Resistance and Cross-Resistance**

Understanding the molecular drivers of resistance is paramount for predicting clinical success and guiding the development of new therapies.

#### Avibactam Resistance:

Avibactam effectively inhibits Ambler class A, C, and some class D beta-lactamases.[6][7] However, it is not active against class B metallo-beta-lactamases (MBLs).[1][6][7][8] Resistance to ceftazidime-avibactam can emerge through several mechanisms:

- Enzyme Mutations: Amino acid substitutions in the omega-loop of KPC enzymes, particularly the D179Y substitution in KPC-2 and KPC-3, are a common cause of resistance.[5][7][9]
- Porin Loss: Decreased expression or mutations in the OmpK35 and OmpK36 porin genes in Klebsiella pneumoniae can reduce the permeability of the outer membrane to avibactam, leading to increased MICs.[6][10]
- Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the bacterial cell.[6]
- Increased Carbapenemase Expression: Higher levels of beta-lactamase production can overwhelm the inhibitor.[7]

Xeruborbactam's Broader Spectrum and Intrinsic Activity:

Xeruborbactam is a potent inhibitor of both serine beta-lactamases (classes A, C, and D) and MBLs (class B).[1][2][11][12][13] This broader spectrum is a key advantage over avibactam and other currently available BLIs.[1][8] Furthermore, Xeruborbactam exhibits some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which can enhance its overall efficacy.[11][12]

While Xeruborbactam demonstrates activity against many avibactam-resistant isolates, particularly those producing MBLs, cross-resistance can still occur. Mechanisms that can



reduce the susceptibility to Xeruborbactam include:

- Porin Inactivation: Similar to avibactam, the loss or modification of OmpK35 and OmpK36 porins in K. pneumoniae can lead to a 2- to 4-fold increase in the MIC of Xeruborbactam.[11]
   [12][14]
- Efflux Pumps: In Acinetobacter baumannii and Pseudomonas aeruginosa, the AdelJK and MexAB-OprM efflux systems, respectively, can impact the potency of Xeruborbactam.[11][12] [14]

## **Experimental Protocols**

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

## **Minimum Inhibitory Concentration (MIC) Testing**

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Reference Broth Microdilution):

- Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight.
   Several colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Preparation of Antibiotic Plates: Serial twofold dilutions of the antimicrobial agents (e.g., meropenem, ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
   For combination testing, the beta-lactamase inhibitor (avibactam or Xeruborbactam) is maintained at a fixed concentration (e.g., 4 μg/mL for avibactam, 8 μg/mL for Xeruborbactam) in each well.[4]
- Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.



- Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
- Quality Control: Reference strains with known MIC values are included in each run to ensure the accuracy and reproducibility of the results.

## **Beta-Lactamase Inhibition Assays (Biochemical Assays)**

Objective: To measure the inhibitory potency of a BLI against purified beta-lactamase enzymes.

#### Methodology:

- Enzyme and Substrate Preparation: Purified beta-lactamase enzymes are obtained commercially or through recombinant expression and purification. A chromogenic substrate, such as nitrocefin, is used, which changes color upon hydrolysis by the beta-lactamase.
- Inhibition Kinetics: The rate of substrate hydrolysis is measured spectrophotometrically in the presence and absence of varying concentrations of the inhibitor (Xeruborbactam or avibactam).
- Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50)
   or the apparent inhibition constant (Ki app), which are measures of the inhibitor's potency.

#### **Molecular Characterization of Resistance Mechanisms**

Objective: To identify the genetic determinants responsible for resistance.

#### Methodology:

- Whole-Genome Sequencing (WGS): WGS is performed on resistant isolates to identify mutations in genes encoding beta-lactamases (e.g., blaKPC), porins (e.g., ompK35, ompK36), and other relevant targets.
- Polymerase Chain Reaction (PCR) and Sanger Sequencing: These techniques are used to amplify and sequence specific genes of interest to confirm the presence of known resistance-conferring mutations.[4]

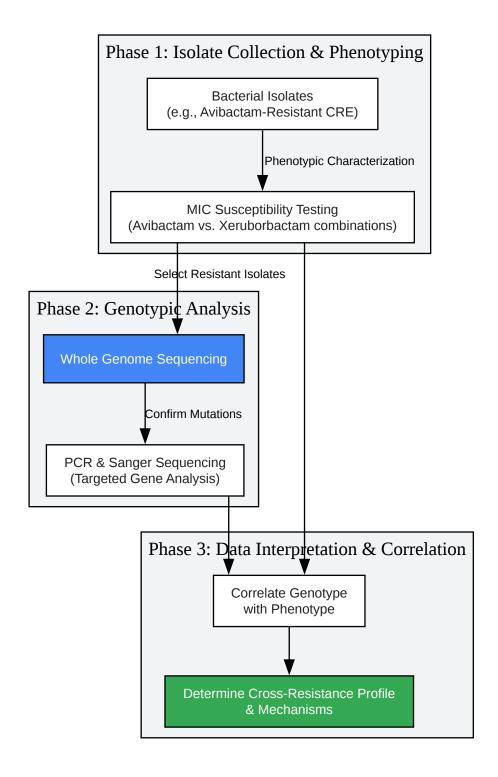


 Gene Expression Analysis (RT-qPCR): Reverse transcription-quantitative PCR can be used to measure the expression levels of genes encoding efflux pumps or beta-lactamases to determine if overexpression contributes to resistance.

# **Visualizing the Analysis Workflow**

The following diagram illustrates a typical workflow for a cross-resistance analysis study.





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Caption: Workflow for Cross-Resistance Analysis.

## Conclusion



Xeruborbactam demonstrates a significant advancement in the field of beta-lactamase inhibitors, offering a broader spectrum of activity that includes challenging MBL-producing pathogens. While cross-resistance with avibactam is not absolute and can occur through shared mechanisms like porin loss, Xeruborbactam retains activity against many avibactam-resistant isolates, particularly those that have acquired MBLs or specific KPC variants. Continued surveillance and mechanistic studies, following the protocols outlined in this guide, are essential for understanding the evolving landscape of antimicrobial resistance and optimizing the clinical application of these life-saving drugs.

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